molecular formula C126H266O35Si14 B12070751 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin

Cat. No.: B12070751
M. Wt: 2734.6 g/mol
InChI Key: SABJSIUBEUMCIC-UHFFFAOYSA-N
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Description

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This particular derivative is used extensively in drug formulation to improve the delivery efficiency of poorly soluble drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin involves the reaction of native cyclodextrin with tert-butyldimethylsilyl chloride in the presence of bases such as barium oxide, pyridine, or imidazole . The reaction typically proceeds smoothly, resulting in the selective silylation of the hydroxyl groups at positions 2 and 6 of the cyclodextrin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of column chromatography is common to separate the desired product from any oversilylated or undersilylated byproducts .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin primarily undergoes substitution reactions. The silyl groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alkyl halides in the presence of a base.

    Oxidation and Reduction: These reactions are less common for this compound due to the stability of the silyl groups.

Major Products: The major products formed from these reactions depend on the substituents introduced. For instance, replacing the silyl groups with alkyl groups can yield various alkylated cyclodextrin derivatives .

Scientific Research Applications

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: Used as a chiral selector in gas chromatography for the separation of enantiomers.

    Biology: Enhances the solubility and stability of hydrophobic drugs, making it valuable in drug delivery systems.

    Medicine: Improves the bioavailability of poorly soluble drugs, aiding in the development of more effective pharmaceutical formulations.

    Industry: Utilized in the production of nanomaterials and as a building block for constructing nanodevices.

Mechanism of Action

The primary mechanism by which 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic drug molecules, enhancing their solubility and stability . This encapsulation also protects the drug molecules from degradation, improving their bioavailability.

Comparison with Similar Compounds

  • Hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin
  • Octakis(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin

Comparison: While all these compounds share the ability to form inclusion complexes, 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is unique in its specific modification at the 2 and 6 positions, which provides a balance between solubility enhancement and stability . This makes it particularly effective in drug delivery applications compared to its α- and γ-cyclodextrin counterparts .

Properties

Molecular Formula

C126H266O35Si14

Molecular Weight

2734.6 g/mol

IUPAC Name

37,39,41,43,45,47,49-heptakis[[tert-butyl(dimethyl)silyl]oxy]-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

InChI

InChI=1S/C126H266O35Si14/c1-113(2,3)162(43,44)134-71-78-92-85(127)99(155-169(57,58)120(22,23)24)106(141-78)149-93-79(72-135-163(45,46)114(4,5)6)143-108(101(86(93)128)157-171(61,62)122(28,29)30)151-95-81(74-137-165(49,50)116(10,11)12)145-110(103(88(95)130)159-173(65,66)124(34,35)36)153-97-83(76-139-167(53,54)118(16,17)18)147-112(105(90(97)132)161-175(69,70)126(40,41)42)154-98-84(77-140-168(55,56)119(19,20)21)146-111(104(91(98)133)160-174(67,68)125(37,38)39)152-96-82(75-138-166(51,52)117(13,14)15)144-109(102(89(96)131)158-172(63,64)123(31,32)33)150-94-80(73-136-164(47,48)115(7,8)9)142-107(148-92)100(87(94)129)156-170(59,60)121(25,26)27/h78-112,127-133H,71-77H2,1-70H3

InChI Key

SABJSIUBEUMCIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O[Si](C)(C)C(C)(C)C)OC4C(OC(C(C4O)O[Si](C)(C)C(C)(C)C)OC5C(OC(C(C5O)O[Si](C)(C)C(C)(C)C)OC6C(OC(C(C6O)O[Si](C)(C)C(C)(C)C)OC7C(OC(C(C7O)O[Si](C)(C)C(C)(C)C)OC8C(OC(O2)C(C8O)O[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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